Lanreotide Acetate Lanreotide Acetate Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Lanreotide is a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Brand Name: Vulcanchem
CAS No.: 108736-35-2
VCID: VC0011836
InChI: InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
SMILES: CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Molecular Formula: C54H69N11O10S2
Molecular Weight: 1096.3 g/mol

Lanreotide Acetate

CAS No.: 108736-35-2

Main Products

VCID: VC0011836

Molecular Formula: C54H69N11O10S2

Molecular Weight: 1096.3 g/mol

Lanreotide Acetate - 108736-35-2

CAS No. 108736-35-2
Product Name Lanreotide Acetate
Molecular Formula C54H69N11O10S2
Molecular Weight 1096.3 g/mol
IUPAC Name (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
Standard InChIKey PUDHBTGHUJUUFI-UHFFFAOYSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O
SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Canonical SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Description Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Lanreotide is a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Related CAS 108736-35-2 (free base) ; 127984-74-1 (acetate)
Sequence XCYWKVCX
Synonyms 188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline
Reference 1: Prasad V, Srirajaskanthan R, Toumpanakis C, Grana CM, Baldari S, Shah T,
Lamarca A, Courbon F, Scheidhauer K, Baudin E, Truong Thanh XM, Houchard A,
Dromain C, Bodei L. Lessons from a multicentre retrospective study of peptide
receptor radionuclide therapy combined with lanreotide for neuroendocrine
tumours: a need for standardised practice. Eur J Nucl Med Mol Imaging. 2020 Feb
15. doi: 10.1007/s00259-020-04712-2. [Epub ahead of print] PubMed PMID: 32062681.


2: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA.
Correction to: Co-Creation of a Lanreotide Autogel/Depot Syringe for the
Treatment of Acromegaly and Neuroendocrine Tumours Through Collaborative Human
Factor Studies. Adv Ther. 2020 Feb;37(2):975-976. doi:
10.1007/s12325-020-01226-z. PubMed PMID: 31953807.


3: Ghidini A, Petrelli F, Fazio I, Santangelo D. Role of lanreotide in an elderly
patient with Merkel cell carcinoma. Dermatol Ther. 2020 Jan;33(1):e13206. doi:
10.1111/dth.13206. Epub 2020 Jan 8. PubMed PMID: 31886588.


4: Petersenn S, Houchard A, Sert C, Caron PJ; PRIMARYS Study Group. Predictive
factors for responses to primary medical treatment with lanreotide autogel 120 mg
in acromegaly: post hoc analyses from the PRIMARYS study. Pituitary. 2019 Dec 26.
doi: 10.1007/s11102-019-01020-3. [Epub ahead of print] PubMed PMID: 31879842.


5: Blot K, Duchateau L, Lescrauwaet B, Liyanage N, Ray D, Mirakhur B, Vinik AI. A
Patient-Reported Outcomes Analysis Of Lanreotide In The Treatment Of NETs
Patients With Carcinoid Syndrome: Evidence From The ELECT Trial. Patient Relat
Outcome Meas. 2019 Oct 29;10:335-343. doi: 10.2147/PROM.S219982. eCollection
2019. PubMed PMID: 31754316; PubMed Central PMCID: PMC6825468.


6: Wauters L, Arts J, Caenepeel P, Holvoet L, Tack J, Bisschops R, Vanuytsel T.
Efficacy and safety of lanreotide in postoperative dumping syndrome: A Phase II
randomised and placebo-controlled study. United European Gastroenterol J. 2019
Oct;7(8):1064-1072. doi: 10.1177/2050640619862166. Epub 2019 Jun 27. PubMed PMID:
31662863; PubMed Central PMCID: PMC6794701.


7: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548368/
PubMed PMID: 31643689.


8: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA.
Co-Creation of a Lanreotide Autogel/Depot Syringe for the Treatment of Acromegaly
and Neuroendocrine Tumours Through Collaborative Human Factor Studies. Adv Ther.
2019 Dec;36(12):3409-3423. doi: 10.1007/s12325-019-01112-3. Epub 2019 Oct 14.
Erratum in: Adv Ther. 2020 Feb;37(2):975-976. PubMed PMID: 31612358; PubMed
Central PMCID: PMC6860467.


9: Huynh L, Cai B, Cheng M, Lax A, Lejeune D, Duh MS, Kim MK. Analysis of
Real-World Treatment Patterns, Healthcare Resource Utilization, and Costs Between
Octreotide and Lanreotide Among Patients With Neuroendocrine Tumors. Pancreas.
2019 Oct;48(9):1126-1135. doi: 10.1097/MPA.0000000000001403. PubMed PMID:
31593022.


10: Faggiano A, Modica R, Lo Calzo F, Camera L, Napolitano V, Altieri B, de Cicco
F, Bottiglieri F, Sesti F, Badalamenti G, Isidori AM, Colao A. Lanreotide Therapy
vs Active Surveillance in MEN1-Related Pancreatic Neuroendocrine Tumors < 2
Centimeters. J Clin Endocrinol Metab. 2020 Jan 1;105(1). pii: dgz007. doi:
10.1210/clinem/dgz007. PubMed PMID: 31586182.
PubChem Compound 6918011
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator